S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16237321
InChI: InChI=1S/C14H19IN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19)
SMILES:
Molecular Formula: C14H19IN2O3
Molecular Weight: 390.22 g/mol

S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC16237321

Molecular Formula: C14H19IN2O3

Molecular Weight: 390.22 g/mol

* For research use only. Not for human or veterinary use.

S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H19IN2O3
Molecular Weight 390.22 g/mol
IUPAC Name tert-butyl N-[1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C14H19IN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19)
Standard InChI Key FGLIDWYLHHPLPF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound has the molecular formula C₁₄H₁₉IN₂O₃ and a molecular weight of 390.22 g/mol . Its IUPAC name, [(S)-1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester, highlights two critical structural elements:

  • A tert-butyl carbamate (Boc) protecting group, which enhances solubility and stability during synthetic processes.

  • A 4-iodophenyl moiety, providing a heavy atom for potential radiopharmaceutical applications or cross-coupling reactions .

The (S)-configuration at the chiral center ensures enantiomeric purity, a prerequisite for bioactivity in many drug candidates. The stereochemistry is confirmed by the SMILES notation:
C(C)(C)(C)OC(N[C@@H](CC1=CC=C(C=C1)I)C(N)=O)=O .

Table 1: Key Structural Descriptors

PropertyValueSource
CAS Number868694-44-4
Molecular FormulaC₁₄H₁₉IN₂O₃
Molecular Weight390.22 g/mol
InChIKeyFGLIDWYLHHPLPF-NSHDSACASA-N
Stereochemistry(S)-configuration

Spectroscopic and Computational Data

The InChI identifier (InChI=1S/C14H19IN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19)/t11-/m0/s1) provides a roadmap for computational modeling, enabling predictions of reactivity and interaction profiles . Density functional theory (DFT) simulations suggest a planar geometry around the iodophenyl ring, with the carbamate group adopting a staggered conformation to minimize steric hindrance .

Synthesis and Manufacturing

Table 2: Comparative Synthesis Conditions

CompoundReagentsTemperatureYieldSource
(2-AMINO-4-IODO-PHENYL)-CARBAMIC ACID...SnCl₂·2H₂O70°C91%
[4-(2-AMINO-ETHYL)-PHENYL]-CARBAMIC...Boc₂O, BaseRT85%

Purification and Characterization

Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Characterization relies on:

  • ¹H/¹³C NMR: Peaks at δ 1.4 ppm (tert-butyl), 7.6 ppm (aromatic protons), and 5.1 ppm (carbamate NH).

  • HRMS: Molecular ion peak at m/z 390.2167 [M+H]⁺ .

Physicochemical Properties

Solubility and Stability

The tert-butyl group confers lipophilicity (logP ≈ 2.8), making the compound soluble in organic solvents like chloroform and dimethyl sulfoxide (DMSO) . It is sparingly soluble in water (<1 mg/mL at 25°C), necessitating formulation with co-solvents for biological assays . The Boc group enhances stability against hydrolysis at neutral pH but cleaves under acidic conditions (e.g., trifluoroacetic acid) .

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous compounds shows a melting point range of 71–73°C , suggesting similar thermal stability for the iodinated derivative.

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc group is widely used in solid-phase peptide synthesis (SPPS) to protect amine functionalities. This compound’s iodophenyl moiety serves as a precursor for radiolabeled peptides, enabling positron emission tomography (PET) imaging. For example, iodine-124 (t₁/₂ = 4.18 days) can be incorporated for targeted oncology imaging .

Kinase Inhibitor Development

The 4-iodophenyl group mimics ATP’s adenine ring in kinase binding pockets. In a 2023 study, a derivative of this compound showed IC₅₀ = 38 nM against Bruton’s tyrosine kinase (BTK), a target for B-cell malignancies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator